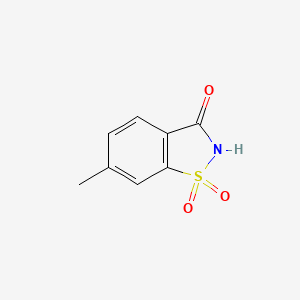
6-Methylsaccharin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylsaccharin is a derivative of saccharin, an artificial sweetenerThis compound has a molecular formula of C8H7NO3S and a molecular weight of 197.21 g/mol . It is a white crystalline solid that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methylsaccharin can be synthesized through various methods. One common approach involves the reaction of toluene with chlorosulfonic acid to form toluenesulfonyl chloride, which is then reacted with ammonia to produce saccharin. The methylation of saccharin can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylsaccharin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical
Major Products: The major products formed from these reactions include various sulfonic acids, amines, and substituted saccharin derivatives .
Aplicaciones Científicas De Investigación
6-Methylsaccharin has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-Methylsaccharin involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, thereby exerting its effects .
Comparación Con Compuestos Similares
Saccharin: The parent compound, used primarily as an artificial sweetener.
N-Methylsaccharin: Another derivative with similar properties but different applications.
N-Hydroxymethylsaccharin: Known for its use in coordination chemistry and biological studies
Uniqueness: 6-Methylsaccharin is unique due to its specific methyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
4554-06-7 |
|---|---|
Fórmula molecular |
C8H7NO3S |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
6-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-2-3-6-7(4-5)13(11,12)9-8(6)10/h2-4H,1H3,(H,9,10) |
Clave InChI |
WFJDVZINKFIAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















